4-Amino-3,5-diiodobenzoic acid

Overview

Description

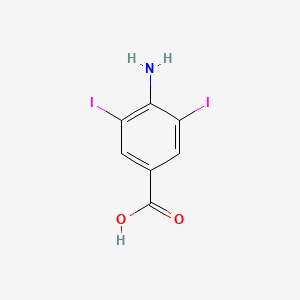

4-Amino-3,5-diiodobenzoic acid (CAS 2122-61-4) is a halogenated benzoic acid derivative with the molecular formula C₇H₅I₂NO₂ and an average molecular weight of 388.93 g/mol . It is synthesized via iodination of p-aminobenzoic acid (PABA) using iodine monochloride (ICl) and imidazole, yielding 81% pure product after purification . The compound exhibits a melting point exceeding 350°C, indicative of its high thermal stability .

Primarily used in pharmaceutical research, it serves as a precursor for imidazolopeptides with demonstrated anthelmintic activity against parasitic worms (e.g., Megascoplex konkanensis) at 2 mg/mL, comparable to albendazole and mebendazole . Its iodine substituents enhance molecular polarizability and steric bulk, influencing both reactivity and bioactivity .

Preparation Methods

The synthesis of 4-Amino-3,5-diiodobenzoic acid typically involves an alkali-catalyzed addition amination reaction at the ortho position of benzoic acid, followed by acid-base neutralization . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

4-Amino-3,5-diiodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, utilizing the iodine atoms as functional sites.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, leading to different derivatives. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for modifying the amino group. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3,5-diiodobenzoic acid has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-diiodobenzoic acid involves its ability to form linkages through nucleophile-electrophile coupling, facilitated by the carboxylic acid and amine functionalities . The iodine atoms serve as functional sites for cross-coupling transformations, allowing the compound to participate in various chemical reactions. These properties make it a versatile intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoic Acid Derivatives

Table 1: Structural and Functional Comparison of Halogenated Benzoic Acid Analogs

- Key Differences: Iodine vs. Chlorine/Bromine: Iodine’s larger atomic radius increases steric hindrance and polarizability, affecting solubility and interaction with biological targets . Positional Isomerism: The amino group’s position (e.g., 2 vs. 4) alters resonance effects and acidity. For instance, 2-amino-3,5-diiodobenzoic acid (CAS 90) exhibits distinct spectral properties compared to the 4-amino analog .

Functional Group Variations

Table 2: Derivatives with Modified Functional Groups

- Key Differences: Esterification: Ethyl 4-amino-3,5-diiodobenzoate (CAS 5400-81-7) replaces the carboxylic acid with an ethyl ester, improving membrane permeability but reducing water solubility . Nitro vs. Iodo Groups: ADBA’s nitro substituents make it electron-deficient, favoring electrophilic substitution reactions, unlike the electron-rich iodine in this compound .

Methyl-Substituted and Heterocyclic Analogs

4-Amino-3,5-dimethylbenzoic acid methyl ester (CAS N/A) replaces iodine with methyl groups, reducing molecular weight (C₁₀H₁₃NO₂, 179.22 g/mol) and altering electronic properties. This derivative is a colorless solid used in organic synthesis .

Picloram (CAS 1918-02-1), a pyridine-based analog, incorporates chlorine and a carboxyl group, enabling herbicidal activity via disruption of plant growth regulators .

Pharmacological and Industrial Relevance

- Anthelmintic Activity: this compound’s imidazolopeptides show moderate activity, while chloro/bromo analogs lack comparable efficacy data .

- Toxicity: Limited safety data exist for this compound, whereas picloram has well-documented environmental and toxicological profiles .

- Synthetic Utility : The iodine substituents facilitate further functionalization (e.g., Suzuki coupling), making it valuable for creating bioactive molecules .

Biological Activity

4-Amino-3,5-diiodobenzoic acid (ADIBA) is an organic compound characterized by a benzene ring substituted with two iodine atoms at the 3 and 5 positions, an amino group at the 4 position, and a carboxylic acid group. Its unique structure contributes to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of ADIBA, highlighting its synthesis, properties, and relevant studies.

- Molecular Formula : C₇H₅I₂NO₂

- Molecular Weight : 388.93 g/mol

- CAS Number : 2122-61-4

- Melting Point : >300 °C

Synthesis

ADIBA can be synthesized through various methods, including:

- Iodination of p-Aminobenzoic Acid : This method typically yields good results and has been documented in literature .

- Diazotization and Coupling Reactions : These reactions allow for the introduction of different functional groups and can enhance biological activity.

Anthelmintic Activity

One notable study investigated the anthelmintic properties of ADIBA. The compound was tested against earthworms (Megascoplex konkanensis, Pontoscotex corethruses, and Eudrilus eugeniae) and demonstrated moderate to good bioactivity compared to standard drugs like albendazole and mebendazole at a concentration of 2 mg/mL . This suggests potential for ADIBA in treating parasitic infections.

Radiopacity in Biomaterials

ADIBA has been utilized in the development of radiopaque polymeric materials. By incorporating ADIBA into Tecoflex polymers, researchers enhanced the radiopacity of these materials, making them suitable for medical applications such as implants . The incorporation of iodine in ADIBA contributes to its radiopaque properties.

Structure-Activity Relationship (SAR)

The biological activity of ADIBA can be attributed to its structural features:

- Iodine Substituents : The presence of iodine enhances reactivity and may contribute to biological interactions.

- Amino Group : The amino group can participate in hydrogen bonding, influencing the compound's interaction with biological targets.

Case Studies

- Study on Anthelmintic Activity :

- Development of Radiopaque Biomaterials :

Comparative Analysis

The following table compares ADIBA with structurally similar compounds regarding their properties and activities:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound (ADIBA) | Iodine at positions 3 and 5; amino at 4 | Anthelmintic activity; radiopaque |

| 2-Amino-3,5-dibromobenzoic acid | Bromine instead of iodine | Potential antibacterial activity |

| 2-Amino-4,5-diiodobenzoic acid | Amino group at a different position | Unique electronic properties |

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 4-amino-3,5-diiodobenzoic acid, and how can purity be maximized during purification?

The compound is synthesized via iodination of p-aminobenzoic acid using iodine monochloride in hydrochloric acid. Key steps include:

- Dissolving p-aminobenzoic acid in warm 12.5% HCl, followed by addition of iodine monochloride.

- Stirring for 1 minute, diluting with water, and maintaining the mixture at 90°C for 15 minutes to ensure complete reaction.

- Purification via dissolution in dilute NaOH and reprecipitation with HCl to yield 81% pure product (m.p. >350°C) . Methodological Tip: Monitor reaction temperature rigorously to avoid over-iodination. Use recrystallization with water-ethanol mixtures to remove unreacted starting materials.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Employ a combination of analytical techniques:

- Melting Point Analysis: Verify purity via the reported m.p. >350°C .

- Spectroscopic Methods: Use H NMR to confirm aromatic proton environments and FT-IR to identify carboxylic acid (-COOH) and amino (-NH) functional groups.

- Elemental Analysis: Quantify iodine content (expected ~67.5% by mass) to validate diiodination.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for halogenated benzoic acid derivatives?

Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays: Replicate studies under controlled conditions (e.g., pH, temperature) using high-purity samples.

- Comparative SAR Analysis: Cross-reference activity data with structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid or 3,5-dichloro-4-hydroxybenzoic acid) to identify substituent-specific trends .

- Computational Modeling: Use molecular docking to predict binding affinities toward target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives for biological studies?

For derivatives like triazole-linked analogs:

- Solvent Selection: Use DMSO for high-temperature reactions (e.g., hydrazide cyclization) to improve solubility and reaction rates .

- Catalytic Additives: Introduce glacial acetic acid as a proton donor in Schiff base formations to accelerate imine bond formation .

- Workflow Design: Employ sequential reactions (e.g., iodination followed by triazole coupling) to minimize side reactions .

Q. What advanced spectroscopic techniques are suitable for probing the electronic environment of this compound in solution?

- C NMR: Characterize carboxylate and aromatic carbon shifts to assess electronic effects of iodine substituents.

- UV-Vis Spectroscopy: Analyze absorbance bands (e.g., π→π* transitions) to study solvatochromic behavior and charge-transfer interactions .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Methodological and Analytical Questions

Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?

- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours.

- HPLC Monitoring: Quantify degradation products (e.g., deiodinated species) using C18 columns and UV detection at 254 nm.

- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under storage conditions .

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Retrosynthesis Software: Use AI-powered tools (e.g., Pistachio, Reaxys) to propose feasible pathways for derivative synthesis .

- Molecular Dynamics Simulations: Model solvation effects and transition states to predict reaction kinetics .

Application-Oriented Questions

Q. How can this compound serve as a precursor for radiopharmaceuticals or contrast agents?

- Iodine-131 Labeling: Exploit the diiodo substituents for radioisotope incorporation in imaging probes.

- Bifunctional Chelators: Modify the carboxylate group to coordinate metal ions (e.g., Tc) for SPECT imaging .

- In Vivo Stability Testing: Assess metabolic degradation using LC-MS/MS to validate suitability for biomedical applications .

Q. What experimental approaches are suitable for evaluating the enzyme inhibition potential of this compound derivatives?

- Kinetic Assays: Measure IC values against target enzymes (e.g., tyrosinase or cyclooxygenase) using spectrophotometric methods.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .

- Molecular Probes: Synthesize fluorescent analogs (e.g., benzoxazole-linked derivatives) to track enzyme interactions in real-time .

Q. Data Interpretation and Reporting

Q. How should researchers address discrepancies between theoretical and experimental yields in large-scale syntheses of this compound?

- Root-Cause Analysis: Investigate iodine monochloride purity, side reactions (e.g., mono- vs. diiodination), or thermal decomposition.

- Process Optimization: Implement Design of Experiments (DoE) to identify critical parameters (e.g., HCl concentration, reaction time) .

- Reporting Standards: Document yield calculations, purification losses, and analytical validation in supplementary materials for reproducibility .

Properties

IUPAC Name |

4-amino-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTVPMWCUMEVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175449 | |

| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-61-4 | |

| Record name | 4-Amino-3,5-diiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-diiodobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-diiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.